N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
Description
N'-[(E)-(2-Chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a hydrazide derivative featuring a substituted phenyl group (2-chloro-5-nitrophenyl) and a thiophene-2-yl moiety. The compound’s structure includes an imine bond (E-configuration) connecting the phenyl group to the hydrazide backbone, which is further substituted with a thiophene ring.
Properties
Molecular Formula |
C13H10ClN3O3S |
|---|---|
Molecular Weight |
323.76 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H10ClN3O3S/c14-12-4-3-10(17(19)20)6-9(12)8-15-16-13(18)7-11-2-1-5-21-11/h1-6,8H,7H2,(H,16,18)/b15-8+ |
InChI Key |
KSOUBGUDZIPZAS-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CSC(=C1)CC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous acetohydrazide derivatives:
*Calculated based on analogous structures.
Key Comparative Insights
Substituents like the triazole and 4-methoxyphenyl groups in increase steric bulk and hydrophobicity, which may improve membrane permeability in drug design .
Biological Activity: Fluorinated derivatives (e.g., 4-fluorophenyl in ) exhibit antimicrobial activity, suggesting that halogenation at specific positions (e.g., 2-Cl-5-NO₂ in the target compound) could modulate potency . The benzoxazole-thiophene hybrid in demonstrates how heterocyclic combinations influence synthetic yields and structural stability .
Synthetic Feasibility :
- Ultrasound-assisted synthesis () and catalytic methods (e.g., glacial acetic acid in ) improve yields (65–76%) for related hydrazides, highlighting optimization strategies for the target compound .
Crystallographic and Computational Analysis :
- Crystal structures of analogs (e.g., ECOWIF in ) reveal hydrogen-bonding networks and packing motifs, critical for understanding solubility and solid-state stability .
Biological Activity
N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a hydrazide structure with a thiophene moiety and a chloronitrophenyl group, which are crucial for its biological activity. The presence of electron-withdrawing groups like nitro and chloro enhances its reactivity and potential as a therapeutic agent.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | Staphylococcus spp. | 20 µg/mL |
2. Anti-inflammatory Activity
The anti-inflammatory potential of hydrazone derivatives has been documented, with mechanisms involving inhibition of pro-inflammatory cytokines. In vitro studies have demonstrated that similar compounds can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages.
Case Study:
A study conducted on a hydrazone derivative showed a reduction in paw edema in carrageenan-induced inflammation models, suggesting the compound's efficacy in modulating inflammatory responses.
3. Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer).
Table 2: Cytotoxicity Data
The presence of electron-withdrawing groups has been correlated with increased cytotoxicity, as seen in the enhanced activity against A549 cells when compared to less substituted analogs.
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Many hydrazone derivatives induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Gene Expression : Studies suggest that these compounds can alter the expression of genes related to cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
